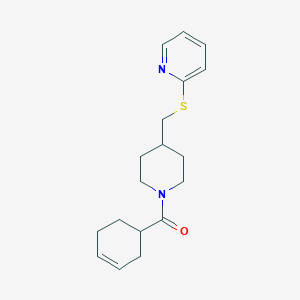

Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Description

Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a cyclohexene ring linked via a ketone bridge to a piperidine moiety. The piperidine ring is substituted at the 4-position with a (pyridin-2-ylthio)methyl group, introducing a thioether linkage and a pyridine heterocycle. The compound’s stereoelectronic properties are influenced by the electron-rich pyridine ring and the sulfur atom, which may enhance binding affinity in biological systems.

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c21-18(16-6-2-1-3-7-16)20-12-9-15(10-13-20)14-22-17-8-4-5-11-19-17/h1-2,4-5,8,11,15-16H,3,6-7,9-10,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBLGIGUFGJVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

Formation of the Thioether Linkage: The initial step involves the reaction of pyridine-2-thiol with a suitable alkylating agent to form the pyridin-2-ylthio moiety.

Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Coupling Reaction: The pyridin-2-ylthio moiety is then coupled with the piperidine ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.

Final Cyclohexene Addition: The final step involves the addition of the cyclohex-3-en-1-yl group to the intermediate, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is , with a molecular weight of approximately 318.39 g/mol. The compound features a cyclohexene ring, a piperidine moiety, and a pyridine-thioether linkage, which contribute to its unique biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of piperidine compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. Research suggests that it may modulate pathways associated with neuroinflammation and oxidative stress, potentially offering therapeutic benefits in slowing disease progression .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Studies utilizing agar diffusion methods have indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 1: Synthesis and Evaluation

A study published in Synthesis focused on synthesizing derivatives of this compound. The synthesized compounds were evaluated for their biological activities against specific cancer cell lines. Results demonstrated that certain derivatives exhibited enhanced potency compared to the parent compound, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, researchers explored the effects of this compound on cellular models of neurodegeneration. The findings indicated that the compound could significantly reduce markers of oxidative stress and inflammation in neuronal cells exposed to toxic agents, suggesting its potential role in developing treatments for neurodegenerative disorders .

Data Tables

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The thioether linkage and the piperidine ring are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound is compared to its closest structural analog, Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS: 2098101-16-5) , which replaces the (pyridin-2-ylthio)methyl group with a 2-hydroxyethyl substituent. This substitution alters the electronic, solubility, and reactivity profiles significantly:

Table 1: Comparative Analysis of Target Compound and Analog

Functional Group Impact

- Target Compound: The pyridine-thioether group introduces dual functionality: the sulfur atom increases metabolic stability compared to ethers, while the pyridine ring facilitates hydrogen bonding and aromatic interactions.

- Analog (4-(2-Hydroxyethyl)): The hydroxyl group improves solubility but reduces stability under acidic or oxidative conditions. Its polar nature may limit penetration into hydrophobic binding pockets.

Biological Activity

Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, identified by its CAS number 1421476-05-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 316.5 g/mol. The compound features a cyclohexene ring, a piperidine moiety, and a pyridine-thioether group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1421476-05-2 |

| Molecular Formula | C18H24N2OS |

| Molecular Weight | 316.5 g/mol |

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines, suggesting that the thioether functionality may enhance cytotoxicity through specific interactions with cellular targets .

Case Study: Anticancer Efficacy

A study involving thiazole-integrated compounds demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics such as doxorubicin against A431 and Jurkat cell lines. The mechanism was attributed to hydrophobic interactions with target proteins, indicating a potential pathway for this compound to exert similar effects .

Antimicrobial Activity

Compounds containing thiol groups have been reported to possess antimicrobial properties. The presence of the pyridine-thioether in this compound could enhance its activity against bacterial strains. For example, related thiazole compounds showed significant antibacterial effects in vitro, which warrants further investigation into this compound's efficacy against microbial pathogens .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Receptor Interaction : The piperidine and pyridine moieties may facilitate binding to cellular receptors, modulating signal transduction pathways relevant to tumor growth and microbial resistance.

- Induction of Apoptosis : Evidence suggests that structurally related compounds can induce programmed cell death in cancer cells through mitochondrial pathways.

Future Research Directions

Further studies are needed to elucidate the precise biological mechanisms of this compound. Key areas for future research include:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Structure–Activity Relationship (SAR) Analysis : Identifying critical structural features that contribute to biological activity.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone?

The synthesis typically involves multi-step reactions focusing on coupling the cyclohexene carbonyl moiety with the piperidine-thioether scaffold. Key steps include:

- Formation of the thioether linkage : Reacting 4-(bromomethyl)piperidine with pyridine-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (pyridin-2-ylthio)methyl group .

- Methanone formation : Coupling the cyclohex-3-enecarboxylic acid chloride with the piperidine intermediate via nucleophilic acyl substitution, often using a base like triethylamine in dichloromethane .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Q. How can researchers characterize the molecular structure of this compound?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the cyclohexene protons appear as multiplet signals between δ 5.4–5.8 ppm, while the piperidine methylene groups resonate at δ 2.6–3.2 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 359.18) .

- X-ray crystallography : Single-crystal analysis using SHELX software resolves stereochemistry and bond angles, critical for validating the 3D structure .

Q. What analytical techniques ensure purity and identity during synthesis?

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization).

- Elemental analysis : Matches calculated and observed C, H, N, and S percentages (e.g., C: 63.8%, H: 6.7%, N: 11.7%, S: 9.0%) .

- Melting point : Consistency with literature values (if available) confirms crystalline integrity.

Advanced Research Questions

Q. What strategies optimize the yield of the thioether coupling step?

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Temperature control : Maintain 50–60°C to balance reactivity and side-product formation.

- Solvent choice : Polar aprotic solvents like DMF or DMSO improve nucleophilicity of pyridine-2-thiol .

Q. How can computational methods predict biological targets for this compound?

- Molecular docking : Tools like AutoDock Vina simulate binding to receptors (e.g., kinases, GPCRs). The pyridine-thioether group may interact with hydrophobic pockets, while the cyclohexene moiety influences steric fit .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify high-affinity targets .

- Pharmacophore modeling : Map electrostatic and steric features to match known active sites (e.g., ATP-binding domains) .

Q. How should researchers resolve contradictory data in binding affinity assays?

- Orthogonal validation : Cross-check using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

- Assay optimization : Adjust buffer pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions.

- Control experiments : Test against mutant or denatured proteins to rule out non-specific interactions .

Q. What approaches address stereochemical challenges during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control cyclohexene ring stereochemistry during cyclization .

- Asymmetric catalysis : Employ palladium-catalyzed allylic alkylation to set the cyclohexene double bond geometry (e.g., using Trost ligands) .

- Chiral HPLC : Separate enantiomers post-synthesis using columns like Chiralpak IA/IB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.